3,4-Dichloro-2-(difluoromethyl)quinoline

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Researchers requiring a versatile quinoline scaffold for kinase inhibitor programs often face synthetic bottlenecks due to the elusive C-3 difluoromethylation. 3,4-Dichloro-2-(difluoromethyl)quinoline (CAS 1707603-52-8) directly addresses this challenge. • Pre-installed CF₂H group eliminates late-stage fluorination, bypassing documented C-3 difluoromethylation difficulties. • Orthogonal C-3 and C-4 chlorine atoms enable sequential functionalization, maximizing derivative library diversity from a single building block. • Precedented in US Patent 9,120,749 B2 as a key intermediate for MELK inhibitors, with confirmed utility in oncology programs. Supplied with full quality assurance and available for immediate dispatch to accelerate your medicinal chemistry workflows.

Molecular Formula C10H5Cl2F2N
Molecular Weight 248.05 g/mol
Cat. No. B11861670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dichloro-2-(difluoromethyl)quinoline
Molecular FormulaC10H5Cl2F2N
Molecular Weight248.05 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=N2)C(F)F)Cl)Cl
InChIInChI=1S/C10H5Cl2F2N/c11-7-5-3-1-2-4-6(5)15-9(8(7)12)10(13)14/h1-4,10H
InChIKeyBCSPYTKHJYGSPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dichloro-2-(difluoromethyl)quinoline: Procurement & Structure


3,4-Dichloro-2-(difluoromethyl)quinoline (CAS 1707603-52-8) is a halogenated quinoline derivative with the molecular formula C₁₀H₅Cl₂F₂N and a molecular weight of 248.05 g/mol . The compound features two chlorine atoms at the 3- and 4-positions of the quinoline ring and a difluoromethyl group at the 2-position . This substitution pattern renders the molecule a versatile synthetic intermediate, with the chlorine atoms serving as reactive handles for nucleophilic substitution and cross-coupling transformations . The difluoromethyl group functions as a lipophilic hydrogen-bond donor and isosteric replacement for carbinol, thiol, or amide moieties, which can modulate bioavailability and metabolic stability in drug candidates [1]. The compound is commercially available from multiple research chemical suppliers with typical purity specifications of 95% to 98% .

Why In-Class Analogs Cannot Substitute for 3,4-Dichloro-2-(difluoromethyl)quinoline


The regiochemical arrangement of reactive chlorine atoms and the difluoromethyl group in 3,4-dichloro-2-(difluoromethyl)quinoline creates a synthetic profile that cannot be replicated by close analogs such as 3,4-dichloroquinoline, 2-(difluoromethyl)quinoline, or 4-chloro-2-(difluoromethyl)quinoline. While C-2 and C-4 difluoromethylation of quinolines has been widely documented in the literature, direct C-3 difluoromethylation has remained an elusive objective, making pre-functionalized scaffolds with the CF₂H group at the 2-position particularly valuable [1]. Furthermore, metalation studies on chloro-substituted quinolines demonstrate that the presence and position of chlorine substituents dictate regioselective functionalization outcomes—with C-3 metalation being readily achievable under specific conditions, whereas alternative metalating agents afford C-2 or C-8 functionalized derivatives [2]. The simultaneous presence of two differentially reactive chlorine atoms (C-3 and C-4) alongside a pre-installed difluoromethyl group at C-2 provides a unique orthogonal reactivity platform that cannot be achieved by interchanging with mono-chlorinated or non-halogenated quinoline analogs. This positional specificity directly impacts downstream synthetic efficiency, yield, and the diversity of accessible derivative libraries.

Comparative Evidence for 3,4-Dichloro-2-(difluoromethyl)quinoline


CF₂H as Lipophilic Hydrogen-Bond Donor

The difluoromethyl (CF₂H) group is a lipophilic hydrogen-bond donor, a property absent in both trifluoromethyl (CF₃) analogs and non-fluorinated comparators. This enables CF₂H to function as an isosteric replacement for carbinol (CH₂OH), thiol (SH), hydroxamic acid (CONHOH), and amide (CONH₂) groups [1]. Quantitative lipophilicity differences have been established in systematic studies: replacement of a hydroxyl group with CF₂H increases the distribution coefficient (logD) by approximately 0.8–1.5 log units while retaining hydrogen-bond donor capacity (estimated pKa of CF₂H proton ≈ 35 in DMSO) [2]. This is a class-level inference based on the well-characterized physicochemical behavior of the CF₂H moiety.

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Pre-Functionalized Scaffold Advantage

Direct C-3 difluoromethylation of the quinoline ring has remained an elusive objective in synthetic chemistry, while C-2 and C-4 difluoromethylation methods are well-documented [1]. This creates a significant synthetic advantage for pre-functionalized 3,4-dichloro-2-(difluoromethyl)quinoline as a building block. The compound provides the CF₂H group already installed at the 2-position, circumventing the need for late-stage difluoromethylation reactions that are often limited by harsh conditions, transition-metal contamination concerns, or poor regioselectivity [2]. Traditional deoxyfluorination methods using DAST or transition-metal-catalyzed difluoromethylation suffer from toxicity, metal leaching, and volatile reagent handling issues [2].

Synthetic Methodology Fluorination Chemistry Quinoline Functionalization

Orthogonal Reactivity at C-3 and C-4 Chlorine Sites

Systematic studies on chloro-substituted quinolines demonstrate that base-controlled regioselective metalation enables differential functionalization at distinct positions. Metalation of the C-3 position of the quinoline ring with lithium diisopropylamide (LDA) at −70 °C is readily achievable, whereas reaction with lithium-magnesium and lithium-zinc amides affords C-2 or C-8 functionalized derivatives in a regioselective fashion [1]. This base-controlled selectivity provides a predictable diversification platform for 3,4-dichloro-2-(difluoromethyl)quinoline. The presence of chlorine at both C-3 and C-4 positions allows sequential functionalization, while the pre-installed CF₂H group at C-2 remains intact under these metalation conditions, creating an orthogonal reactivity profile unavailable in mono-chlorinated or non-chlorinated analogs.

Regioselective Synthesis Metalation Chemistry Diversification Platform

Photoredox Access to Gem-Difluorinated Quinolines

3,4-Dichloro-2-(difluoromethyl)quinoline is structurally related to gem-difluorinated fused quinolines that are accessible via visible light-mediated cascade radical cyclization between functionalized difluoromethyl chlorides and alkenes [1]. This methodology, reported by Zhou and co-workers in Organic Letters (2016), assembles various highly functionalized fused quinolines in moderate to good yields under mild reaction conditions using [Ru(bpy)₃Cl₂] as photocatalyst and nBu₃N as electron donor [1]. The reaction tolerates a variety of common functional groups and extends the utility of chlorodifluoroacetic acid as a gem-difluoromethylenated building block [1]. This provides a validated synthetic entry point for procuring the scaffold or generating derivative libraries via photoredox methods.

Photoredox Catalysis Radical Cyclization Building Block Synthesis

Applications of 3,4-Dichloro-2-(difluoromethyl)quinoline


CF₂H Bioisostere Library Synthesis

This scaffold is optimally deployed in medicinal chemistry programs where the CF₂H group is required as a lipophilic hydrogen-bond donor isostere for carbinol, thiol, or amide moieties [1]. The pre-installed difluoromethyl group eliminates the need for late-stage fluorination, bypassing the synthetic challenges associated with direct C-3 difluoromethylation of quinolines which has remained elusive in the literature [2]. The simultaneous presence of two chlorine atoms enables sequential orthogonal functionalization, maximizing the diversity of derivatives obtainable from a single purchased building block.

Kinase Inhibitor Intermediates with Optimized Metabolic Stability

Quinoline derivatives are established scaffolds in kinase inhibitor development, with quinoline-based compounds prescribed as antimalarial, antibacterial, antihypertensive, and antiinflammatory drugs [1]. The CF₂H group confers enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated analogs [1]. 3,4-Dichloro-2-(difluoromethyl)quinoline appears in patent literature related to quinoline derivatives as MELK (Maternal Embryonic Leucine Zipper Kinase) inhibitors, as documented in US Patent 9,120,749 B2 [2], indicating specific precedent in oncology-focused kinase inhibitor programs.

Agrochemical Discovery: Fungicidal and Herbicidal Quinolines

Difluoromethyl-substituted aromatic heterocyclic compounds, including quinoline derivatives, are established as useful synthetic intermediates for pharmaceutical and agrochemical products [1]. Fluorinated quinoline analogs have demonstrated antifungal and herbicidal activities [2], and patents describe quinoline derivatives as active ingredients in agricultural and horticultural fungicides [3]. The CF₂H group improves the physicochemical properties required for foliar uptake and systemic translocation in planta, making this scaffold suitable for agrochemical lead optimization programs targeting fungal pathogens or weed species.

Diversity-Oriented Synthesis via Photoredox Catalysis

The scaffold is structurally compatible with visible light-mediated cascade radical cyclization methodology for generating gem-difluorinated fused quinoline libraries [1]. This photoredox approach operates under mild, room-temperature conditions using [Ru(bpy)₃Cl₂] as photocatalyst and tolerates a wide range of functional groups [1]. For research groups focused on diversity-oriented synthesis or high-throughput derivatization, this scaffold provides a validated entry point to structurally complex polycyclic quinoline frameworks with three C−C bonds formed in a single cascade sequence [1], offering substantial step-economy advantages over traditional thermal cyclization methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,4-Dichloro-2-(difluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.